Thiazinanethiones
Thiazinanethiones are a class of organic compounds featuring a thiazine ring fused to an imidazole ring, with the sulfur atom of the thiazine directly bonded to a methylthio or ethylthio group. These compounds exhibit unique structural characteristics that influence their reactivity and biological activities. They have been found to possess significant applications in various fields due to their ability to interact with biomolecules.
Typically, thiazinanethiones display a diverse range of pharmacological properties, including potential anti-inflammatory, antioxidant, and antimicrobial activities. Their chemical structure allows for the design of molecules that can modulate enzyme activity or bind to specific protein targets, making them valuable tools in drug discovery and development processes. Furthermore, these compounds have been explored as intermediates in organic synthesis due to their versatility and reactivity.
In summary, thiazinanethiones represent a promising class of compounds with multifaceted applications across pharmaceuticals, biological research, and synthetic chemistry.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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1,3-thiazinane-2-thione | 5554-48-3 | C4H7NS2 |
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2H-1,3-Thiazine-2-thione,tetrahydro-3-(2-propen-1-yl)- | 64067-73-8 | C7H11NS2 |
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2H-1,3-Thiazine-2-thione,tetrahydro-3-phenyl- | 78556-07-7 | C10H11NS2 |
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3-ethyl-2-thioxo-1,3-thiazinan-4-one | 7629-40-5 | C6H9NOS2 |
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2H-1,3-Thiazine-2-thione, tetrahydro-6-methyl- | 13091-77-5 | C5H9NS2 |
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6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione | 135923-17-0 | C6H11NOS2 |
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Thiomorpholine-3-thione | 21009-58-5 | C4H7NS2 |
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4H-1,3-Thiazin-4-one,tetrahydro-2-thioxo- | 1986-38-5 | C4H5NOS2 |
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2H-1,3-Thiazine-2-thione,tetrahydro-3-(phenylmethyl)- | 64067-77-2 | C11H13NS2 |
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2H-1,3-Thiazine-2-thione, tetrahydro-6-hydroxy- | 106084-43-9 | C4H7NOS2 |
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